UGM-IN-2

Catalog No.
S546270
CAS No.
1027102-49-3
M.F
C18H13Cl2IN2O2S
M. Wt
519.17
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UGM-IN-2

CAS Number

1027102-49-3

Product Name

UGM-IN-2

IUPAC Name

2-[4-(2,4-Dichloro-phenyl)-thiazol-2-ylamino]-3-(4-iodo-phenyl)-propionic acid

Molecular Formula

C18H13Cl2IN2O2S

Molecular Weight

519.17

InChI

InChI=1S/C18H13Cl2IN2O2S/c19-11-3-6-13(14(20)8-11)16-9-26-18(23-16)22-15(17(24)25)7-10-1-4-12(21)5-2-10/h1-6,8-9,15H,7H2,(H,22,23)(H,24,25)

InChI Key

NKSSGZVAKZWFBT-UHFFFAOYSA-N

SMILES

O=C(O)C(NC1=NC(C2=CC=C(Cl)C=C2Cl)=CS1)CC3=CC=C(I)C=C3

Solubility

Soluble in DMSO

Synonyms

UGM-IN-2; UGM IN 2; UGMIN2; UGM inhibitor-2; UGM inhibitor 2;

Description

The exact mass of the compound UGM-IN-2 is 517.9119 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

517.9119

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Kashif M, Tabrez S, Husein A, Arish M, Kalaiarasan P, Manna PP, Subbarao N, Akhter Y, Rub A. Identification of novel inhibitors against UDP-galactopyranose mutase to combat leishmaniasis. J Cell Biochem. 2018 Mar;119(3):2653-2665. doi: 10.1002/jcb.26433. Epub 2017 Nov 10. PubMed PMID: 29058760.
2: Sahid MNA, Liu S, Kiyoi T, Maeyama K. Inhibition of the mevalonate pathway by simvastatin interferes with mast cell degranulation by disrupting the interaction between Rab27a and double C2 alpha proteins. Eur J Pharmacol. 2017 Nov 5;814:255-263. doi: 10.1016/j.ejphar.2017.08.026. Epub 2017 Aug 31. PubMed PMID: 28864210.
3: Fakhrudin N, Dwi Astuti E, Sulistyawati R, Santosa D, Susandarini R, Nurrochmad A, Wahyuono S. n-Hexane Insoluble Fraction of Plantago lanceolata Exerts Anti-Inflammatory Activity in Mice by Inhibiting Cyclooxygenase-2 and Reducing Chemokines Levels. Sci Pharm. 2017 Mar 13;85(1). pii: E12. doi: 10.3390/scipharm85010012. PubMed PMID: 28335408; PubMed Central PMCID: PMC5388149.
4: Winton VJ, Aldrich C, Kiessling LL. Carboxylate Surrogates Enhance the Antimycobacterial Activity of UDP-Galactopyranose Mutase Probes. ACS Infect Dis. 2016 Aug 12;2(8):538-43. doi: 10.1021/acsinfecdis.6b00021. Epub 2016 Jun 29. PubMed PMID: 27626294; PubMed Central PMCID: PMC5745143.
5: Dhatwalia R, Singh H, Oppenheimer M, Sobrado P, Tanner JJ. Crystal structures of Trypanosoma cruzi UDP-galactopyranose mutase implicate flexibility of the histidine loop in enzyme activation. Biochemistry. 2012 Jun 19;51(24):4968-79. doi: 10.1021/bi300498c. Epub 2012 Jun 5. PubMed PMID: 22646091; PubMed Central PMCID: PMC3426654.
6: Partha SK, Sadeghi-Khomami A, Slowski K, Kotake T, Thomas NR, Jakeman DL, Sanders DA. Chemoenzymatic synthesis, inhibition studies, and X-ray crystallographic analysis of the phosphono analog of UDP-Galp as an inhibitor and mechanistic probe for UDP-galactopyranose mutase. J Mol Biol. 2010 Nov 5;403(4):578-90. doi: 10.1016/j.jmb.2010.08.053. Epub 2010 Sep 17. PubMed PMID: 20850454.
7: Borrelli S, Zandberg WF, Mohan S, Ko M, Martinez-Gutierrez F, Partha SK, Sanders DA, Av-Gay Y, Pinto BM. Antimycobacterial activity of UDP-galactopyranose mutase inhibitors. Int J Antimicrob Agents. 2010 Oct;36(4):364-8. doi: 10.1016/j.ijantimicag.2010.06.030. Epub 2010 Aug 3. PubMed PMID: 20678902.
8: Itoh K, Huang Z, Liu HW. Synthesis and analysis of substrate analogues for UDP-galactopyranose mutase: implication for an oxocarbenium ion intermediate in the catalytic mechanism. Org Lett. 2007 Mar 1;9(5):879-82. Epub 2007 Feb 1. PubMed PMID: 17266324; PubMed Central PMCID: PMC2515276.
9: Lamm ML, Catbagan WS, Laciak RJ, Barnett DH, Hebner CM, Gaffield W, Walterhouse D, Iannaccone P, Bushman W. Sonic hedgehog activates mesenchymal Gli1 expression during prostate ductal bud formation. Dev Biol. 2002 Sep 15;249(2):349-66. PubMed PMID: 12221011.

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